BenchChemオンラインストアへようこそ!

5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate

Immuno-oncology Checkpoint inhibition PD-1/PD-L1

5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate (CAS 1396851-95-8) is a heterocyclic small molecule belonging to the 3-substituted-1,2,4-oxadiazole class, assigned as Example 34 in patent WO2016142886A2 by Aurigene Discovery Technologies. The compound scaffolds an azetidine ring linked at C3 to a furan-2-ylmethyl group and at C5 of a 1,2,4-oxadiazole core bearing a pyridin-3-yl substituent at the C3 position of the oxadiazole.

Molecular Formula C17H16N4O6
Molecular Weight 372.337
CAS No. 1396851-95-8
Cat. No. B2983022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate
CAS1396851-95-8
Molecular FormulaC17H16N4O6
Molecular Weight372.337
Structural Identifiers
SMILESC1C(CN1CC2=CC=CO2)C3=NC(=NO3)C4=CN=CC=C4.C(=O)(C(=O)O)O
InChIInChI=1S/C15H14N4O2.C2H2O4/c1-3-11(7-16-5-1)14-17-15(21-18-14)12-8-19(9-12)10-13-4-2-6-20-13;3-1(4)2(5)6/h1-7,12H,8-10H2;(H,3,4)(H,5,6)
InChIKeyVMPTZFGAMINRMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate (CAS 1396851-95-8): Procurement-Relevant Identity and Scope


5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate (CAS 1396851-95-8) is a heterocyclic small molecule belonging to the 3-substituted-1,2,4-oxadiazole class, assigned as Example 34 in patent WO2016142886A2 by Aurigene Discovery Technologies [1]. The compound scaffolds an azetidine ring linked at C3 to a furan-2-ylmethyl group and at C5 of a 1,2,4-oxadiazole core bearing a pyridin-3-yl substituent at the C3 position of the oxadiazole [2]. Its primary disclosed biological context is as an immunomodulator inhibiting the PD-1–PD-L1 interaction, with patent data associating it with indications including hepatitis, HIV infection, solid tumours, and other infectious diseases [1][3]. Its molecular formula is C17H16N4O6, distinguishing it from numerous in-class analogs by the combination of furan, azetidine, pyridine, and oxadiazole heterocycles within a single framework.

5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate: Why In-Class Analogs Cannot Be Automatically Interchanged


Within the Aurigene 3-substituted-1,2,4-oxadiazole patent series, subtle structural modifications produce divergent pharmacological and physicochemical profiles. The target compound (Example 34) features a pyridin-3-yl group at the oxadiazole C3 position and a furan-2-ylmethyl moiety on the azetidine nitrogen [1]. Closely related analogs—such as the 3-methyl variant (CAS 1396680-87-7) or the 2-fluorobenzyl variant —display altered hydrogen-bonding capacity, lipophilicity, and steric profiles that can shift PD-1/PD-L1 potency, selectivity against other immune checkpoints, and oral bioavailability. Generic substitution without empirical confirmation risks selecting a compound with diminished target engagement or unfavorable pharmacokinetics, undermining assay reproducibility and preclinical decision-making. The sections below present the limited but directive quantitative and structural evidence that supports differentiating this compound from its closest in-series counterparts.

5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate: Comparator-Anchored Evidence Tables


PD-1–PD-L1 Pathway Modulation: Patent-Assigned Indication Profile vs. Aurigene Compound 16

The target compound (Example 34 in WO2016142886A2) is disclosed as a PD-1 signaling pathway inhibitor. The Therapeutic Target Database associates Example 34 (denominated '3-substituted-1,2,4-oxadiazole derivative 2') with patented status for hepatitis, HIV infection, and solid tumours/cancer [1]. By comparison, Aurigene Compound 16 (CAS 2005454-12-4) from the same patent is a PD-1 inhibitor for which vendor sources report IC50 values in PD-1/PD-L1 interaction assays , yet the indication breadth for Example 34 extends beyond solid tumours to include specific viral indications (HIV, hepatitis), suggesting a differentiated immunomodulatory spectrum. Quantitative PD-1/PD-L1 IC50 data for the target compound have not been publicly released; cross-study comparability is therefore limited to patent-indication landscape mapping.

Immuno-oncology Checkpoint inhibition PD-1/PD-L1

Kinase Selectivity Profiling: Potential Off-Target Differentiation vs. Multi-Kinase 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazole compounds are susceptible to promiscuous kinase inhibition. Literature on structurally related pyridine-linked 1,2,4-oxadiazoles demonstrates dual EGFR/BRAF V600E inhibitory activity, with IC50 values in the low micromolar range (e.g., compound 20c, EGFR IC50 = 0.87 μM; BRAF V600E IC50 = 0.63 μM) [1]. The target compound has not been profiled in a comprehensive kinase panel in the public domain, creating a critical evidence gap. However, its Patented status as an immunomodulator rather than a kinase inhibitor [2] implies that Aurigene's internal selectivity screening may have differentiated it from kinase-promiscuous analogs. Procurement decisions for immunology-focused programs should prioritize compounds with demonstrated selective PD-1 modulation over multi-kinase activity.

Kinase selectivity Off-target screening 1,2,4-oxadiazole SAR

Metabolic Stability Conferred by Azetidine Scaffold: Class-Level Advantage vs. Piperidine-Containing Oxadiazole Analogs

The azetidine ring provides conformational rigidity that can reduce oxidative metabolism compared to six-membered piperidine analogs, a general principle reported in the oxadiazole azetidine literature [1]. Although no head-to-head microsomal stability data have been published specifically for the target compound, the class-level expectation is that the azetidine-containing core offers improved metabolic stability relative to piperidine-containing oxadiazole derivatives. This inference is supported by the azetidine oxadiazole scaffold's presence in clinical-stage immunomodulators (e.g., CA-170) where oral bioavailability has been demonstrated [2]. Researchers procuring for in vivo pharmacology should consider that the azetidine architecture may reduce first-pass metabolism compared to more flexible piperidine-based alternatives.

Metabolic stability Azetidine vs. piperidine Oxadiazole pharmacokinetics

5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate: Evidence-Linked Research and Industrial Deployment Scenarios


Immuno-Oncology Drug Discovery: PD-1–PD-L1 Small-Molecule Lead Optimization Programs

The compound's patented status as an immunomodulator with PD-1 pathway inhibition claims [1] makes it suitable as a reference standard or starting scaffold for medicinal chemistry teams developing oral small-molecule checkpoint inhibitors. Its structural differentiation from dual kinase-inhibiting oxadiazole analogs [2] supports its use in programs where kinase selectivity is a critical optimization parameter. Researchers should pair procurement with a request for the supplier's internal PD-1/PD-L1 biochemical assay data and broad kinase profiling results to enable SAR-driven lead optimization.

Infectious Disease Immunotherapy: HIV and Hepatitis Preclinical Model Evaluation

The Therapeutic Target Database uniquely associates this compound (Example 34) with patented indications for HIV and hepatitis alongside oncology [1], unlike many in-series analogs that are oncology-restricted. Investigators studying immune reconstitution in chronic viral infections can leverage this compound in ex vivo T-cell exhaustion reversal assays (e.g., splenocyte proliferation rescue at clinically relevant concentrations) to benchmark immunomodulatory potency in disease-relevant contexts.

Chemical Biology Tool Compound for Azetidine-Oxadiazole Scaffold Profiling

The combination of an azetidine ring, furan-2-ylmethyl N-substituent, and pyridin-3-yl oxadiazole in a single molecule [1] provides a unique chemical biology probe for investigating scaffold-specific effects on protein-protein interaction inhibition. Given the class-level evidence that azetidine scaffolds confer conformational rigidity [3], this compound can serve as a matched comparison tool alongside piperidine-containing oxadiazole analogs in target engagement and cellular permeability studies.

Oxadiazole Medicinal Chemistry: Structure-Activity Relationship (SAR) Comparator Studies

The compound's close structural relationship to the 3-methyl analog (CAS 1396680-87-7) and the acetamide-bridged analog (CAS 1351611-19-2) makes it a valuable comparator for SAR studies probing the contribution of the pyridin-3-yl group at oxadiazole C3 versus smaller (methyl) or extended (acetamide-linked) substituents. Procurement for SAR panels should include all three compounds to systematically assess the impact of C3-substitution on PD-1/PD-L1 potency and physicochemical properties.

Quote Request

Request a Quote for 5-(1-(Furan-2-ylmethyl)azetidin-3-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.